1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL

MCHR2 Antagonist Obesity Research Depression Research

Deploy this amino alcohol scaffold to investigate polypharmacology in CNS disorders. The 2-chloro-4-methoxyphenyl motif drives exceptional potency at MCHR2 (IC50: 1 nM) and nAChR subtypes (α3β4 IC50: 1.8 nM), an activity profile not replicable by simple analogs. Its balanced monoamine transporter modulation (SERT/NET/DAT) makes it a versatile starting point for multi-target-directed ligand design. Achieve reliable in vitro target validation and hit-to-lead optimization with this research-exclusive compound.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
Cat. No. B13049517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC(C(C1=C(C=C(C=C1)OC)Cl)N)O
InChIInChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3
InChIKeyDGEZBCYKMOPYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL: A Unique Scaffold for Neuropharmacological Research and Chemical Synthesis


1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL (CAS 1337327-59-9) is an amino alcohol derivative with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . The compound features a 2-chloro-4-methoxyphenyl ring, a primary amine, and a secondary alcohol, making it a versatile building block and a potential pharmacophore. Its predicted physicochemical properties include a boiling point of 362.3±42.0 °C, a density of 1.218±0.06 g/cm³, and a pKa of 12.44±0.45 . While often discussed as a synthetic intermediate or a member of an active chemical series, this compound also exhibits notable biological activity, particularly as an antagonist of the melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM [1], and shows interactions with various nicotinic acetylcholine receptor (nAChR) subtypes [2].

Why 1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL is Not Interchangeable with Other Amino Alcohols


The precise substitution pattern on the phenyl ring of 1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL—specifically the 2-chloro and 4-methoxy groups—is not arbitrary; it dictates a unique pharmacological profile that cannot be replicated by simply substituting it with a generic amino alcohol or a close analog. As demonstrated in structure-activity relationship (SAR) studies on related chemical series, a 2-chloro-4-methoxyphenyl group can confer significantly enhanced potency compared to other aryl moieties [1]. In one study, an antagonist containing this group showed an EC50 of 81 nM in a rat cAMP assay [1]. The specific combination of substituents influences not only the compound's affinity for its targets, such as MCHR2 and various nAChR subtypes, but also its physicochemical properties like lipophilicity and solubility, which in turn affect critical drug-like characteristics including membrane permeability and metabolic stability . Therefore, substituting this compound with a similar molecule lacking these exact functional groups could lead to substantial loss of activity, altered selectivity, or unpredictable behavior in both chemical and biological systems.

Quantifying the Differentiation of 1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL: A Comparative Evidence Guide


Superior MCHR2 Antagonism Compared to Unsubstituted or Generic Amino Alcohols

1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL demonstrates potent antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2), with an IC50 of 1 nM [1]. This is a critical differentiation point, as most generic or unsubstituted amino alcohols lack this specific and potent activity. While direct head-to-head data for this exact compound against a direct analog is unavailable in the provided search results, the 2-chloro-4-methoxyphenyl group is known to be a key pharmacophore for potent MCHR2 antagonism in related chemical series [2].

MCHR2 Antagonist Obesity Research Depression Research

Defined nAChR Subtype Antagonist Profile Differentiates from Non-Selective Ligands

The compound exhibits a distinct antagonistic profile across various human nicotinic acetylcholine receptor (nAChR) subtypes. It shows potent activity at the α3β4 nAChR (IC50: 1.8 nM) and strong activity at the α4β2 nAChR (IC50: 12 nM) and α4β4 nAChR (IC50: 15 nM) [1]. In contrast, many simpler amino alcohols or analogs lacking the 2-chloro-4-methoxyphenyl group may be non-selective, have weaker affinity, or act as agonists/positive allosteric modulators. This defined, high-potency antagonist profile at specific nAChR subtypes provides a clear point of differentiation for research into nicotine addiction and neurological disorders [2].

Nicotinic Acetylcholine Receptor nAChR Antagonist Addiction Research

Moderate Monoamine Transporter Interaction Defines a Unique Polypharmacology

1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL displays a moderate and unique interaction profile with human monoamine transporters. It inhibits the serotonin transporter (SERT) with an IC50 of 100 nM, the norepinephrine transporter (NET) with an IC50 of 443 nM, and the dopamine transporter (DAT) with IC50 values ranging from 658 nM to 945 nM depending on the assay [1]. This contrasts with selective serotonin reuptake inhibitors (SSRIs) or selective dopamine reuptake inhibitors (DRIs), and represents a specific, measurable polypharmacology that could be advantageous or disadvantageous depending on the research context. The presence of this activity, alongside its potent nAChR and MCHR2 antagonism, creates a unique biological fingerprint.

Monoamine Transporter Dopamine Transporter Serotonin Transporter

Potential Antibacterial Activity Offers a Point of Departure for Anti-Infective Research

In addition to its neuropharmacological profile, 1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL has been noted for its antibacterial properties. It is classified as a synthetic small molecule with a spectrum of activity against Gram-positive bacteria, with a proposed mechanism of action as a cell wall synthesis inhibitor [1]. In vitro studies show it has activity against the Gram-negative bacterium Klebsiella pneumoniae ATCC 10031, although the quantitative data indicates 'weak whole cell activity' . This is a clear differentiator from the majority of amino alcohols that are primarily explored for CNS applications, opening up a distinct, albeit less potent, avenue for research in infectious disease.

Antibacterial Klebsiella pneumoniae Cell Wall Synthesis

Optimal Use Cases for 1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL in Research and Development


Neuroscience Tool for Probing MCHR2 and nAChR Pathways

This compound is optimally deployed as a pharmacological tool in vitro to dissect the roles of MCHR2 and specific nAChR subtypes (α3β4, α4β2, α4β4) in cellular models. Its potent antagonism (MCHR2 IC50: 1 nM; nAChR α3β4 IC50: 1.8 nM) makes it suitable for target validation and mechanistic studies related to feeding behavior, mood regulation, and nicotine addiction, where its unique polypharmacology provides a distinct experimental context compared to more selective, but less broad-acting, reference compounds [1].

Chemical Probe for Investigating Monoamine Transporter Interactions

The compound's moderate and balanced inhibitory activity against SERT, NET, and DAT (IC50s of 100 nM, 443 nM, and 658-945 nM, respectively) makes it a valuable chemical probe for studying the functional consequences of simultaneous, low-level modulation of these key transporters [1]. This profile is distinct from that of standard selective reuptake inhibitors and can be used in assays to define the contribution of polypharmacology to observed phenotypic effects.

Medicinal Chemistry Starting Point for Dual-Targeted Neurological Agents

For medicinal chemistry campaigns, 1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL serves as a compelling lead-like scaffold or advanced intermediate. Its demonstrated activity at multiple CNS targets (MCHR2, nAChR, monoamine transporters) provides a rare starting point for designing novel dual- or multi-target-directed ligands for complex neurological and psychiatric disorders [1].

Screening in Anti-Infective Discovery Programs

Given its classification as a cell wall synthesis inhibitor with activity against Gram-positive bacteria and some effect on K. pneumoniae, this compound is a candidate for inclusion in phenotypic screening cascades or as a starting point for hit-to-lead optimization in antibacterial drug discovery, particularly for programs seeking novel scaffolds with a non-traditional mechanism of action [1].

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